REACTION_CXSMILES
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[N+:1]([C:4]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11])([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:16](OC(=O)C)(=[O:18])[CH3:17]>[N+](C1C=CC=CC=1)([O-])=O>[OH:10][C:9]1[C:4]([N+:1]([O-:3])=[O:2])=[C:5]([OH:11])[CH:6]=[CH:7][C:8]=1[C:16](=[O:18])[CH3:17] |f:1.2.3.4|
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Name
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Quantity
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24.5 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C=CC=C1O)O
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Name
|
|
Quantity
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46.3 g
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Type
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reactant
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Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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325 mL
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Type
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solvent
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Smiles
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[N+](=O)([O-])C1=CC=CC=C1
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Name
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Quantity
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15.7 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction was cooled to ambient temperature
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Type
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CUSTOM
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Details
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carefully quenched with ice cold 2M hydrochloric acid (300 mL)
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Type
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EXTRACTION
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Details
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The mixture was extracted with diethyl ether (2×500 mL)
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Type
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EXTRACTION
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Details
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the combined diethyl ether extracts then extracted with 2M aqueous sodium hydroxide (2×400 mL)
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Type
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WASH
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Details
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The combined basic extracts were washed with diethyl ether (4×500 mL)
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Type
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FILTRATION
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Details
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The resulting precipitate was filtered off
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
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dried under vacuum at 40° C.
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Name
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Type
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product
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Smiles
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OC1=C(C=CC(=C1[N+](=O)[O-])O)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |